molecular formula C12H11ClN4O3 B15276941 ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate

ethyl N-[(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidene](cyano)carbonyl]carbamate

Cat. No.: B15276941
M. Wt: 294.69 g/mol
InChI Key: SQHROYQWWZYWAP-LICLKQGHSA-N
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Description

Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate is a synthetic carbamate derivative featuring a Z-configured hydrazone backbone, a cyano carbonyl group, and a 3-chlorophenyl substituent. Its molecular formula is C₁₂H₁₁ClN₄O₃, with a CAS registry number 1439818-90-2 . The compound is synthesized via condensation reactions involving hydrazine derivatives and activated carbonyl precursors, analogous to methods described for arylidene-hydrazinyl-thiazolines .

Properties

Molecular Formula

C12H11ClN4O3

Molecular Weight

294.69 g/mol

IUPAC Name

ethyl N-[(2E)-2-[(3-chlorophenyl)hydrazinylidene]-2-cyanoacetyl]carbamate

InChI

InChI=1S/C12H11ClN4O3/c1-2-20-12(19)15-11(18)10(7-14)17-16-9-5-3-4-8(13)6-9/h3-6,16H,2H2,1H3,(H,15,18,19)/b17-10+

InChI Key

SQHROYQWWZYWAP-LICLKQGHSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=N/NC1=CC(=CC=C1)Cl)/C#N

Canonical SMILES

CCOC(=O)NC(=O)C(=NNC1=CC(=CC=C1)Cl)C#N

Origin of Product

United States

Chemical Reactions Analysis

Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl N-(Z)-[2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Positional Isomers: 3-Chloro vs. 4-Chlorophenyl Derivatives

A closely related compound is ethyl {(2Z)-2-[(4-chlorophenyl)hydrazono]-2-cyanoacetyl}carbamate (CAS 1439818-90-2), which differs only in the position of the chlorine atom on the phenyl ring (4-chloro vs. 3-chloro) .

Property Target Compound (3-Cl) 4-Chloro Isomer
Molecular Formula C₁₂H₁₁ClN₄O₃ C₁₂H₁₁ClN₄O₃
Chlorine Position Para (3-chlorophenyl) Meta (4-chlorophenyl)
Electronic Effects Electron-withdrawing at meta position may reduce resonance stabilization Electron-withdrawing at para position enhances conjugation with hydrazone
Bioactivity Implications Potential selectivity in receptor binding due to steric/electronic differences May exhibit altered solubility or metabolic stability

The meta-chloro substitution in the target compound could influence intermolecular interactions, such as hydrogen bonding or π-π stacking, compared to the para isomer. Such positional effects are critical in drug design, where small structural changes significantly impact potency .

Carbamate Derivatives with Chlorophenyl Groups

Chlorpropham (1-methylethyl (3-chlorophenyl)carbamate), a known pesticide, shares the 3-chlorophenyl moiety but lacks the hydrazone and cyano groups .

Property Target Compound Chlorpropham
Functional Groups Hydrazone, cyano, carbamate Simple carbamate
Molecular Complexity High (multiple conjugated systems) Low (linear structure)
Applications Research compound (potential bioactive agent) Commercial herbicide (sprout inhibitor)
Toxicity Profile Unknown; structural complexity may reduce volatility and environmental persistence Known low acute toxicity but regulated due to residue concerns

The addition of the hydrazone and cyano groups in the target compound likely enhances its binding affinity to biological targets, such as enzymes or receptors, compared to chlorpropham’s simpler structure .

Thioamide vs. Carbamate Derivatives

describes 2-arylidene-N-(3-chlorophenyl)hydrazinecarbothioamides , where a thioamide (-C(S)NH₂) replaces the carbamate group (-O(CO)NH-) .

Property Target Compound (Carbamate) Thioamide Analog
Functional Group Carbamate (-O(CO)NH-) Thioamide (-C(S)NH₂)
Synthesis Route Condensation with carbonyl reagents Reaction with isothiocyanates
Stability Higher hydrolytic stability in neutral/basic conditions Prone to oxidation due to sulfur
Bioactivity Potential for hydrogen bonding via carbonyl oxygen Enhanced metal-chelating capacity via sulfur

The carbamate group in the target compound may improve metabolic stability compared to thioamides, which are susceptible to enzymatic degradation .

Ethyl Carbamate (EC) and Structural Complexity

Ethyl carbamate (EC, NH₂COOCH₂CH₃), a simpler carbamate, is a naturally occurring contaminant in alcoholic beverages with carcinogenic properties .

Property Target Compound Ethyl Carbamate (EC)
Molecular Weight 300.7 g/mol 89.09 g/mol
Functional Groups Hydrazone, cyano, carbamate Single carbamate
Toxicity Unknown; structural bulk may reduce absorption Carcinogenic (MOE = 6289 in Chinese liquors)
Applications Research chemical Regulated food contaminant

Biological Activity

Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate, a compound with the IUPAC name ethyl (2Z)-2-[(3-chlorophenyl)hydrazono]-2-cyanoethanoylcarbamate, is a hydrazone derivative known for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C12_{12}H11_{11}ClN4_4O3_3
  • Molecular Weight : 294.69 g/mol
  • CAS Number : 478048-45-2

Structure

The compound features a hydrazone linkage, which is critical for its biological activity. The presence of a chlorophenyl group and a cyano moiety contributes to its reactivity and interaction with biological targets.

Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate exhibits various biological activities, primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties against certain pathogens.
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which could be beneficial in reducing oxidative stress in biological systems.

Case Studies and Research Findings

  • Antimicrobial Studies :
    • A study evaluated the antimicrobial efficacy of various hydrazone derivatives, including ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting potential as an antimicrobial agent .
  • Enzyme Inhibition :
    • Research conducted on similar compounds has shown that hydrazones can inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis. Ethyl N-[(Z)-2-(3-chlorophenyl)hydrazin-1-ylidenecarbonyl]carbamate may exhibit similar inhibitory effects, warranting further investigation .
  • Antioxidant Activity :
    • In vitro assays demonstrated that derivatives of this compound possess antioxidant properties, potentially mitigating cellular damage caused by reactive oxygen species (ROS). This activity is particularly relevant in the context of diseases characterized by oxidative stress .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition against bacteria
Enzyme InhibitionPotential DHODH inhibition
AntioxidantReduction of ROS-induced damage

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